Chloromethyl chlorosulfate

Electrophilic reactivity Nucleophilic substitution Chloromethylating agents

Chloromethyl chlorosulfate (CMCS, CAS 49715-04-0) is a bifunctional electrophilic reagent with the molecular formula CH₂Cl₂O₃S, containing both a chloromethyl alkylating moiety and a chlorosulfate leaving group. This reagent exhibits a density of 1.631 g/mL at 25°C and a boiling range of 45-50°C at 10 mmHg.

Molecular Formula CH2Cl2O3S
Molecular Weight 165 g/mol
CAS No. 49715-04-0
Cat. No. B1222403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl chlorosulfate
CAS49715-04-0
Synonymschloromethyl chlorosulfate
CMCS cpd
Molecular FormulaCH2Cl2O3S
Molecular Weight165 g/mol
Structural Identifiers
SMILESC(OS(=O)(=O)Cl)Cl
InChIInChI=1S/CH2Cl2O3S/c2-1-6-7(3,4)5/h1H2
InChIKeyPJBIHXWYDMFGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyl Chlorosulfate (CAS 49715-04-0): Technical Specifications and Primary Applications for Research Procurement


Chloromethyl chlorosulfate (CMCS, CAS 49715-04-0) is a bifunctional electrophilic reagent with the molecular formula CH₂Cl₂O₃S, containing both a chloromethyl alkylating moiety and a chlorosulfate leaving group [1]. This reagent exhibits a density of 1.631 g/mL at 25°C and a boiling range of 45-50°C at 10 mmHg . Primary applications include chloromethylation of Fmoc-protected amino acids, synthesis of carboxylic acid chloromethyl esters under phase-transfer conditions, and preparation of phosphonooxymethyl prodrugs of HIV-1 attachment inhibitors .

Why Chloromethyl Chlorosulfate Cannot Be Directly Substituted with Generic Chloromethylating Agents in Critical Research Applications


CMCS cannot be substituted with traditional chloromethylating reagents without compromising either product yield or safety profile. The use of chloroiodomethane or bromochloromethane as chloromethylating agents results in significantly lower yields in ester synthesis (CMCS: 46-86% vs. bromochloromethane: ~30%) [1]. More critically, CMCS operates through nucleophilic displacement of the chlorosulfate leaving group without generating bis(chloromethyl)ether (BCME), a potent human carcinogen that is a common byproduct of alternative chloromethylation methods employing chloromethyl methyl ether (CMME) or formaldehyde/HCl . This combination of distinct reactivity and defined safety characteristics renders simple in-class substitution unsuitable for applications requiring both synthetic efficiency and controlled byproduct profiles.

Quantitative Comparative Performance Data for Chloromethyl Chlorosulfate vs. Alternative Reagents in Organic Synthesis


Reactivity Ranking of Chloromethyl Chlorosulfate in Competitive Nucleophilic Displacement Experiments

In competitive experiments measuring nucleophilic displacement rates, CMCS exhibits a defined reactivity rank among structurally related chlorosulfates. The experimentally determined reactivity order establishes a quantitative framework for predicting reagent behavior in multi-component reaction systems [1].

Electrophilic reactivity Nucleophilic substitution Chloromethylating agents

Synthetic Yield Comparison for Chloromethyl Ester Formation via Phase-Transfer Catalysis

Under phase-transfer catalysis (PTC) conditions, CMCS mediates chloromethyl ester formation from carboxylic acids with yields ranging from 46% to 86%, demonstrating clear superiority over alternative reagents in the same reaction class [1].

Phase-transfer catalysis Carboxylic acid esters β-lactam antibiotics

Chloromethylation of Protected Amino Acids Without Carcinogenic Bis(chloromethyl)ether Formation

CMCS enables chloromethylation of Fmoc-protected amino acids without generating bis(chloromethyl)ether (BCME), a potent human carcinogen that forms as a byproduct with traditional chloromethylation reagents such as chloromethyl methyl ether (CMME) .

Amino acid chloromethylation Peptide chemistry Fmoc protection

Divergent Reaction Pathways of Chloromethyl Chlorosulfate with Active Methylene Compounds Under Phase-Transfer vs. Anhydrous Conditions

CMCS exhibits condition-dependent reaction selectivity with alkyl 1,3-keto esters, enabling access to distinct product classes from a single electrophilic reagent. This 'chameleon behavior' is not observed with simpler chloromethylating agents that typically produce only direct alkylation products [1].

Active methylene compounds Reaction selectivity Heterocyclic synthesis

Quantified Performance of Chloromethyl Chlorosulfate as Voltage Delay Inhibitor in Lithium Thionyl Chloride Batteries

CMCS, when added to SOCl₂ and SO₂Cl₂ electrolytes in lithium batteries, functions as a passive film growth inhibitor that minimizes voltage delay and low-voltage discharge phenomena. This application demonstrates cross-domain utility distinct from its primary use as a synthetic reagent [1].

Lithium batteries Voltage delay inhibition Electrochemical additives

Scalable Process Yield for Chloromethyl Chlorosulfate Synthesis: Batch Production Efficiency

An optimized process for CMCS preparation using chloroiodomethane and chlorosulfonic acid achieves 92% solution yield with >99% purity (GC area %), significantly improving upon the traditional 30-35% isolated yield from SO₃/CH₂Cl₂ insertion methods [1][2].

Process chemistry Reagent manufacturing Scalable synthesis

Optimal Research and Industrial Applications for Chloromethyl Chlorosulfate Based on Quantitative Evidence


Chloromethylation of Fmoc-Protected Amino Acids for Peptide Prodrug Synthesis

CMCS is the reagent of choice for chloromethylation of Fmoc-protected amino acids when the elimination of carcinogenic BCME byproduct is a critical safety or regulatory requirement. N-Boc-protected amino acid chloromethylation proceeds with yields exceeding 90% under mild phase-transfer conditions, providing an efficient route to amino acid chloromethyl esters that serve as key intermediates in peptide-based prodrug design [1]. The quantitative evidence establishes that CMCS uniquely combines high yield (>90%) with the absence of BCME formation, a dual advantage not offered by CMME or formaldehyde/HCl methods.

Synthesis of Carboxylic Acid Chloromethyl Esters Under Phase-Transfer Catalysis

When preparing chloromethyl esters of carboxylic acids under PTC conditions, CMCS delivers yields ranging from 46% to 86%, substantially outperforming bromochloromethane which yields only ~30% for analogous transformations [1]. This performance advantage is particularly relevant for β-lactam antibiotic derivatization (e.g., penicillanic acid sulfone esters) and pivalic acid ester synthesis, where preparative-scale yields directly impact downstream synthetic efficiency.

Construction of Dihydrofuran and Tetrahydropyran Scaffolds from Active Methylene Compounds

For researchers requiring access to polyfunctional dihydrofuran and tetrahydropyran derivatives, CMCS offers a condition-switchable synthetic route from alkyl 1,3-keto esters. Under PTC conditions, CMCS drives sequential chloromethylation-β-elimination-Michael addition to form methylene-bridged bis-acetoacetates that further evolve to O-heterocycles, while anhydrous aprotic conditions direct the reaction toward chlorination of the active methylene group [1]. This dual-reactivity profile enables divergent synthesis from a single reagent, a capability not available with standard monofunctional chloromethylating agents.

Voltage Delay Inhibition in Lithium/SOCl₂ and Li/SO₂Cl₂ Battery Electrolytes

CMCS serves as a passive film growth inhibitor when added to thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) electrolytes in lithium primary cells, minimizing voltage delay and low-voltage discharge phenomena caused by LiCl film accumulation on lithium anodes [1]. This electrochemical application represents a cross-domain utility of CMCS distinct from its synthetic reagent role, relevant for battery research programs requiring voltage delay suppression in high-energy-density lithium cells.

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